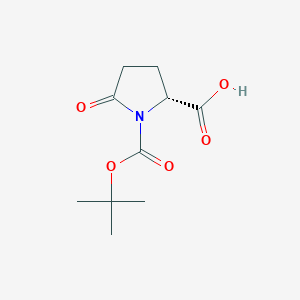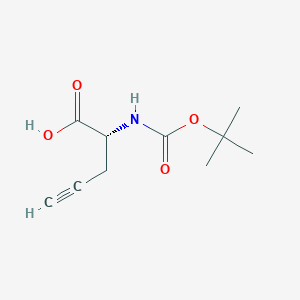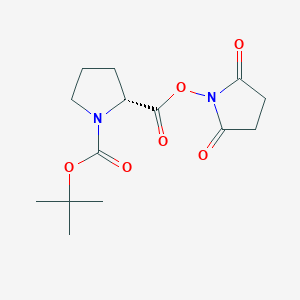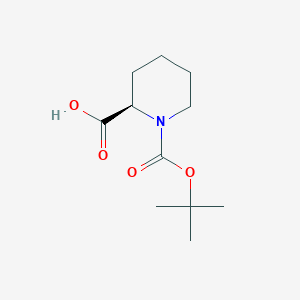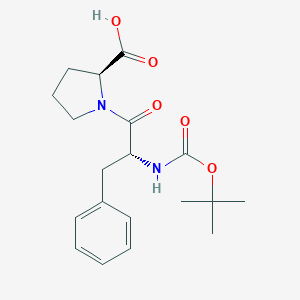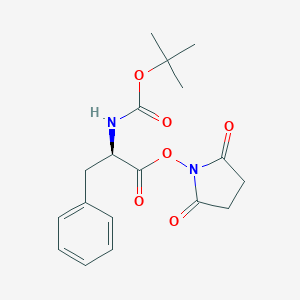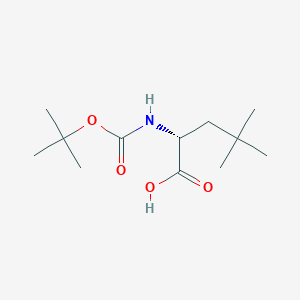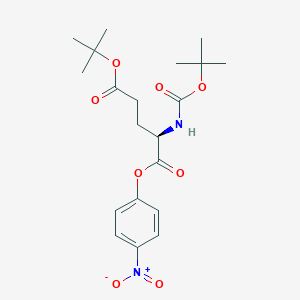
Boc-D-glu(otbu)-onp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boc-D-glu(otbu)-onp” is a compound with the molecular formula C14H25NO6 . It is also known by other names such as “®-5-(tert-Butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid” and "Boc-D-Glutamic acid alpha-T-butyl ester" .
Molecular Structure Analysis
The molecular structure of “Boc-D-glu(otbu)-onp” can be represented by the InChI string: InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m1/s1 . The molecular weight of the compound is 303.35 g/mol .
Physical And Chemical Properties Analysis
“Boc-D-glu(otbu)-onp” has a molecular weight of 303.351 and a density of 1.1±0.1 g/cm3 . Its boiling point is 449.8±40.0 °C at 760 mmHg . The compound appears as a powder that is white to pale brown in color .
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
Boc-D-glu(otbu)-onp: is primarily used in SPPS, where it serves as an N-terminal protected amino acid. This compound is instrumental in synthesizing unique peptides that contain glutamate tert-butyl ester residues . The tert-butyl group protects the carboxyl side chain of glutamic acid during the peptide assembly, which is crucial for the synthesis of peptides with precise structures.
Safety and Hazards
“Boc-D-glu(otbu)-onp” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Mechanism of Action
Target of Action
Boc-D-Glu(OtBu)-ONp is primarily used in the field of peptide synthesis . It is an N-terminal protected amino acid derivative, specifically a derivative of glutamic acid . The primary targets of this compound are unique peptides that contain glutamate tert-butyl ester residues .
Mode of Action
The compound interacts with its targets during solid-phase peptide synthesis (SPPS), a process used to create peptides . In SPPS, the compound is added to a growing peptide chain in a stepwise manner. The Boc group (tert-butyloxycarbonyl) in Boc-D-Glu(OtBu)-ONp serves as a temporary protector for the amino group during peptide bond formation .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is incorporated into the peptide chain during SPPS, contributing to the formation of unique peptides containing glutamate tert-butyl ester residues . The exact downstream effects depend on the specific peptides being synthesized and their subsequent biological roles.
Result of Action
The result of Boc-D-Glu(OtBu)-ONp’s action is the successful synthesis of unique peptides containing glutamate tert-butyl ester residues . These peptides can then be used in various research and therapeutic applications, depending on their specific structures and functions.
Action Environment
The action of Boc-D-Glu(OtBu)-ONp is typically carried out in a controlled laboratory environment during SPPS . Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability. For instance, the compound is usually stored at temperatures below +30°C .
properties
IUPAC Name |
5-O-tert-butyl 1-O-(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSZKZYRDFXIHX-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428603 |
Source


|
| Record name | 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-glu(otbu)-onp | |
CAS RN |
200397-60-0 |
Source


|
| Record name | 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


